![molecular formula C20H24N4O2 B2433631 2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 950345-60-5](/img/structure/B2433631.png)

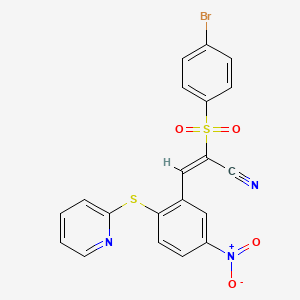

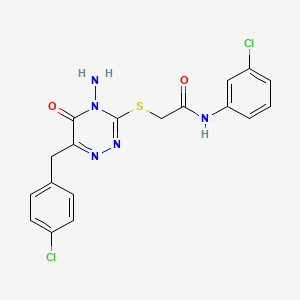

2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in reactions involving degranulation, lipid mediator synthesis, and cytokine synthesis .科学的研究の応用

Antiviral and Antitumor Activities

- Pyrazolo[1,5-a]pyrimidines and related compounds have demonstrated significant antiviral and antitumor activities. For instance, derivatives like 3,5-bis(arylidene)-4-piperidones, pyrazolo[4,3-c]pyridines, and pyrido[4,3-d]pyrimidines have been synthesized and screened, showing activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, some derivatives exhibited a broad spectrum of antitumor activity with moderate selectivity toward leukemia cell lines (El-Subbagh et al., 2000).

Anti-Mycobacterial Activity

- Research into pyrazolo[1,5-a]pyrimidines has also identified these compounds as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis. Structure–activity relationship studies of these derivatives highlighted compounds with significant in vitro growth inhibition of M.tb, demonstrating their potential in anti-mycobacterial therapy (Sutherland et al., 2022).

Antimicrobial Activity

- Additionally, some new 3-methyl-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess in vitro antiviral activity against herpes simplex virus type-1, as well as antimicrobial activity against selected microorganisms. This highlights the compound class's potential as antimicrobial agents (Tantawy et al., 2012).

Synthesis and Biological Evaluation

- The synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines and pyrido[4,3‐d]pyrimidines, have indicated their antitumor activity. Some derivatives within this class were more active than others, with specific compounds showing particular effectiveness against breast cancer and lung cancer cell lines (Rostom et al., 2009).

Novel Derivatives and SAR Studies

- Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further underscores the versatility of this compound class in scientific research. Structure-activity relationship studies of these compounds have provided insights into their potential therapeutic applications, emphasizing their broad spectrum of antitumor activity and 5-lipoxygenase inhibition (Rahmouni et al., 2016).

作用機序

Target of Action

Pyridopyrimidine derivatives have been known to target a variety of proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that pyridopyrimidine derivatives interact with their targets, often inhibiting their function, which can lead to changes in cellular processes .

Biochemical Pathways

Pyridopyrimidine derivatives have been known to affect various signaling pathways associated with their targets .

Pharmacokinetics

It’s mentioned that the degree of lipophilicity of this drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

Pyridopyrimidine derivatives have been known to have various biological activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

将来の方向性

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVLOXJVYSXSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)

![1-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2433557.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2433558.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2433564.png)

![1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433565.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2433567.png)